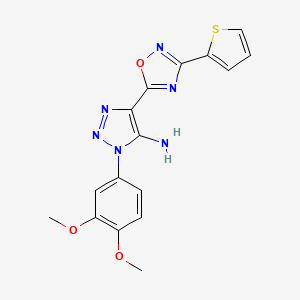

1-(3,4-dimethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S/c1-23-10-6-5-9(8-11(10)24-2)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-7-26-12/h3-8H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDSMWUCLVAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Research Findings and Gaps

- Structural Advantages : The combination of thiophene and dimethoxyphenyl groups offers a balance of electronic modulation and solubility, which is absent in analogs with bulkier substituents (e.g., trifluoromethyl groups in ) .

- Unanswered Questions: No direct data on the target compound’s biological activity or crystallographic properties are available. Future studies should prioritize X-ray crystallography (using SHELX refinements, as in ) and in vitro screening against cancer cell lines .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis typically involves:

- Click Chemistry : Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form the triazole core .

- Oxadiazole Formation : Cyclocondensation of thioamide precursors with hydroxylamine under reflux (e.g., ethanol, 80–100°C) .

- Functional Group Protection : Methoxy groups on the phenyl ring require protection/deprotection steps to avoid side reactions . Critical parameters include solvent choice (DMF, THF), catalysts (Cu(I) for click chemistry), and temperature control to optimize yields (typically 60–75%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm triazole/oxadiazole ring formation and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak matching CHNOS) .

- IR Spectroscopy : Detects N-H stretches (~3350 cm) and C=N/C-O vibrations (1600–1650 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

- Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours, monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for triazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogs?

- Comparative SAR Studies : Test substituent effects (e.g., replacing 3,4-dimethoxy with chloro/fluoro groups) to isolate pharmacophores .

- Target-Specific Assays : Use radioligand binding assays (e.g., kinase inhibition) to clarify mechanisms conflicting with broad-spectrum antimicrobial claims .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450) based on oxadiazole’s electron-deficient nature .

- MD Simulations : Analyze triazole-thiophene π-π stacking with receptor hydrophobic pockets over 100-ns trajectories .

Q. What methodologies optimize regioselectivity in triazole-oxadiazole hybrid synthesis?

- Catalyst Screening : Cu(I)/Ru(II) systems to control 1,4- vs. 1,5-triazole regioisomers .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 24 hours) and improves yield by 20–30% .

Q. How do tautomerism and isomerism impact the compound’s crystallographic analysis?

- Single-Crystal XRD : Resolve triazole tautomers (1H vs. 2H forms) via SHELXL refinement; anisotropic displacement parameters distinguish dynamic disorder .

- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., N-N in triazole: 1.32 Å vs. 1.34 Å) to validate tautomeric states .

Q. What analytical techniques validate purity for in vivo studies?

- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.7%, H: 4.8%, N: 27.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.